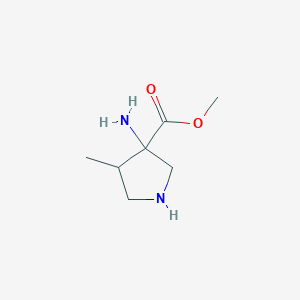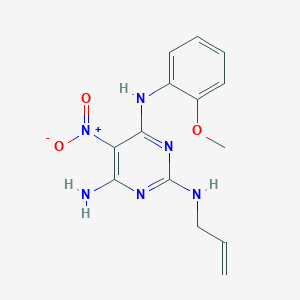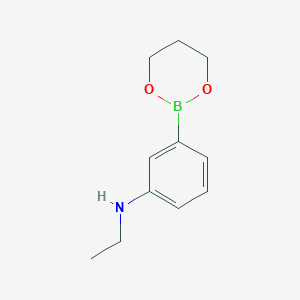
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is an organic compound that features a boron-containing heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine typically involves the reaction of N-ethylbenzenamine with a boronic acid derivative. One common method is the condensation reaction between N-ethylbenzenamine and 1,3-propanediol in the presence of a boron source, such as boric acid or boron trifluoride . The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound can be used in the development of boron-based drugs and enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, which can inhibit enzyme activity or alter cellular processes. The compound’s boron-containing ring structure allows it to participate in unique chemical reactions that are not possible with other elements.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar boron-containing ring but with a nitrile group instead of an amine.
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: This compound features a methylbenzamide group instead of an ethylbenzenamine group.
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is unique due to its specific combination of a boron-containing ring and an ethylbenzenamine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
267660-72-0 |
|---|---|
Formule moléculaire |
C11H16BNO2 |
Poids moléculaire |
205.06 g/mol |
Nom IUPAC |
3-(1,3,2-dioxaborinan-2-yl)-N-ethylaniline |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9,13H,2,4,7-8H2,1H3 |
Clé InChI |
ZZRHFOWUGZEBGC-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=CC(=CC=C2)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


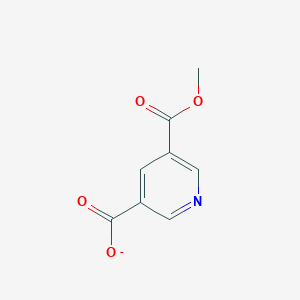
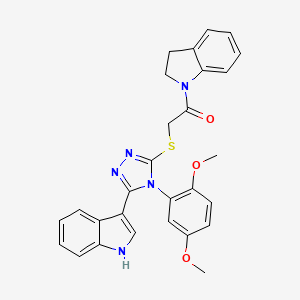
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
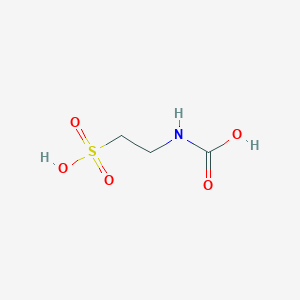



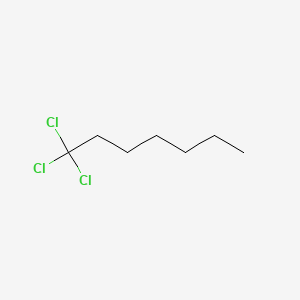
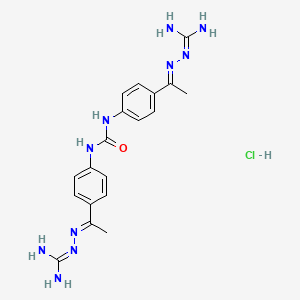
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
